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Introduction
NITD-916 is a potent and orally active direct inhibitor of the mycobacterial enoyl-acyl carrier

protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible

for the biosynthesis of mycolic acids.[1][2][3] Mycolic acids are long, α-alkyl, β-hydroxy fatty

acids that are major components of the mycobacterial cell wall, contributing to its low

permeability and resistance to common antibiotics.[4][5][6] Inhibition of InhA by NITD-916
blocks the elongation of fatty acid precursors, leading to the depletion of mycolic acids and

subsequent bacterial cell death.[1][2] Unlike the frontline anti-tuberculosis drug isoniazid, NITD-
916 does not require activation by the catalase-peroxidase KatG, making it effective against

isoniazid-resistant strains of Mycobacterium tuberculosis.[1][7][8] These application notes

provide detailed protocols for utilizing NITD-916 as a tool to study mycolic acid biosynthesis

and to assess the activity of potential inhibitors.
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Parameter Organism Value Reference

IC50 M. tuberculosis InhA 570 nM [2][3]

MIC50
M. tuberculosis

H37Rv
50 nM [2]

MIC Range
MDR M. tuberculosis

strains
0.04 - 0.16 µM [1][2]

MIC50
M. abscessus clinical

isolates
0.125 mg/L [8]

MIC90
M. abscessus clinical

isolates
1 mg/L [8]

MIC Range
M. fortuitum clinical

strains
0.02 - 0.31 µg/mL [9][10]

Table 2: Comparative Efficacy of NITD-916
Compound Organism MIC50 Reference

NITD-916
M. tuberculosis

H37Rv
50 nM [2]

Isoniazid
M. tuberculosis

H37Rv
330 nM [3]

PA-824
M. tuberculosis

H37Rv
400 nM [3]

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) using Microplate Alamar Blue
Assay (MABA)
This protocol describes the determination of the minimum concentration of NITD-916 required

to inhibit the growth of mycobacteria.
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Materials:

Mycobacterial culture (e.g., M. tuberculosis H37Rv)

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-

Catalase), and 0.05% Tween 80

NITD-916 stock solution (in DMSO)

Alamar Blue reagent

Resazurin solution

Sterile 96-well microplates

Incubator (37°C)

Microplate reader

Procedure:

Prepare a serial two-fold dilution of NITD-916 in a 96-well plate. The final concentrations

should typically range from 0.01 µM to 10 µM.

Prepare a mycobacterial suspension from a mid-log phase culture and adjust the turbidity to

a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

Add 100 µL of the diluted mycobacterial suspension to each well of the 96-well plate

containing the NITD-916 dilutions. Include a drug-free control and a media-only control.

Incubate the plates at 37°C for 5-7 days.

After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each

well.

Incubate the plates for an additional 24 hours at 37°C.
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Observe the color change. A blue color indicates no bacterial growth, while a pink color

indicates growth.

The MIC is defined as the lowest concentration of NITD-916 that prevents a color change

from blue to pink.

Protocol 2: InhA Enzyme Inhibition Assay
This protocol details the in vitro assay to measure the inhibitory activity of NITD-916 against the

InhA enzyme.

Materials:

Purified recombinant InhA enzyme

NADH

2-trans-dodecenoyl-CoA (DD-CoA)

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

NITD-916 stock solution (in DMSO)

96-well UV-transparent microplate

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

In a 96-well plate, add the assay buffer, NADH (final concentration ~100 µM), and varying

concentrations of NITD-916.

Add the purified InhA enzyme to each well (final concentration ~50 nM).

Incubate the plate at room temperature for 15 minutes to allow for the formation of the InhA-

NADH-NITD-916 complex.[2][11]

Initiate the reaction by adding the substrate, DD-CoA (final concentration ~50 µM).
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Immediately monitor the decrease in absorbance at 340 nm for 10-15 minutes at 30-second

intervals. The decrease in absorbance corresponds to the oxidation of NADH.

Calculate the initial velocity of the reaction for each NITD-916 concentration.

Plot the percentage of inhibition against the logarithm of the NITD-916 concentration and

determine the IC50 value using non-linear regression analysis.

Protocol 3: Metabolic Labeling and Analysis of Mycolic
Acids
This protocol describes the analysis of mycolic acid biosynthesis inhibition in mycobacterial

cells treated with NITD-916 using [14C]-acetate labeling.[1]

Materials:

Mycobacterial culture

Middlebrook 7H9 broth

NITD-916

[14C]-acetic acid, sodium salt

Tetrabutylammonium hydroxide (TBAH)

Dichloromethane (CH2Cl2)

Methyl iodide (CH3I)

Hexane

Ethyl acetate

Thin-layer chromatography (TLC) plates (silica gel)

Phosphorimager or X-ray film
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Procedure:

Grow mycobacterial cultures to mid-log phase and treat with varying concentrations of NITD-
916 for a defined period (e.g., 24 hours).

Add [14C]-acetate (1-2 µCi/mL) to each culture and incubate for an additional 6-8 hours.

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

Saponification: Resuspend the cell pellet in 2 mL of 25% TBAH and incubate overnight at

100°C to hydrolyze the lipids.[12]

Esterification: After cooling, add 4 mL of CH2Cl2, 300 µL of CH3I, and 2 mL of water. Mix for

1 hour at room temperature.[12]

Centrifuge to separate the phases. The lower organic phase contains the fatty acid methyl

esters (FAMEs) and mycolic acid methyl esters (MAMEs).

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

TLC Analysis: Resuspend the lipid extract in a small volume of CH2Cl2 and spot onto a TLC

plate.

Develop the TLC plate using a solvent system of hexane:ethyl acetate (e.g., 19:1, v/v).[12]

Dry the plate and expose it to a phosphorimager screen or X-ray film to visualize the

radiolabeled lipids.

A dose-dependent decrease in the intensity of the MAME bands with a concomitant

accumulation of FAMEs indicates inhibition of mycolic acid biosynthesis.[1]
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Caption: Mycolic Acid Biosynthesis Pathway and the Site of NITD-916 Inhibition.
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Prepare serial dilution of NITD-916 in 96-well plate

Add mycobacterial suspension to wells

Incubate at 37°C for 5-7 days

Add Alamar Blue reagent

Incubate for 24 hours

Observe color change (Blue = No Growth, Pink = Growth)

Determine MIC

Click to download full resolution via product page

Caption: Experimental Workflow for MIC Determination using MABA.
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Treat mycobacterial culture with NITD-916

Metabolically label with [14C]-acetate

Harvest and wash cells

Saponify lipids with TBAH
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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